molecular formula C8H17Cl2N3O B8219475 2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride

2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride

Cat. No.: B8219475
M. Wt: 242.14 g/mol
InChI Key: RPQHXTYAZFSKGH-UHFFFAOYSA-N
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Description

2,6,9-Triazaspiro[46]undecan-8-one dihydrochloride is a chemical compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method includes the reaction of appropriate amines with cyclic ketones under controlled conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the triaza functionality and obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.

    2,6,9-Triazaspiro[4.6]undecan-8-one: The parent compound without the dihydrochloride salt form.

Uniqueness

2,6,9-Triazaspiro[4.6]undecan-8-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of triaza functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6,9-triazaspiro[4.6]undecan-8-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c12-7-5-11-8(2-4-10-7)1-3-9-6-8;;/h9,11H,1-6H2,(H,10,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQHXTYAZFSKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCNC(=O)CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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